molecular formula C23H30Cl2N3OP B14701291 1-[1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl]azepane CAS No. 14992-07-5

1-[1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl]azepane

Cat. No.: B14701291
CAS No.: 14992-07-5
M. Wt: 466.4 g/mol
InChI Key: CBOCLSXCXFSILK-UHFFFAOYSA-N
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Description

1-[1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl]azepane is a chemical compound with the molecular formula C₂₃H₃₀Cl₂N₃OP It is characterized by the presence of a diazaphosphinan ring, which is substituted with two 4-chlorobenzyl groups and an azepane ring

Preparation Methods

The synthesis of 1-[1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl]azepane typically involves the following steps:

    Formation of the Diazaphosphinan Ring: The diazaphosphinan ring is synthesized by reacting appropriate precursors under controlled conditions. This step often involves the use of phosphorus trichloride and amines.

    Substitution with 4-Chlorobenzyl Groups: The diazaphosphinan ring is then substituted with 4-chlorobenzyl groups through nucleophilic substitution reactions.

    Introduction of the Azepane Ring:

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

1-[1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl]azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorobenzyl groups can be replaced with other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl]azepane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl]azepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl]azepane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

14992-07-5

Molecular Formula

C23H30Cl2N3OP

Molecular Weight

466.4 g/mol

IUPAC Name

2-(azepan-1-yl)-1,3-bis[(4-chlorophenyl)methyl]-1,3,2λ5-diazaphosphinane 2-oxide

InChI

InChI=1S/C23H30Cl2N3OP/c24-22-10-6-20(7-11-22)18-27-16-5-17-28(19-21-8-12-23(25)13-9-21)30(27,29)26-14-3-1-2-4-15-26/h6-13H,1-5,14-19H2

InChI Key

CBOCLSXCXFSILK-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)P2(=O)N(CCCN2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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